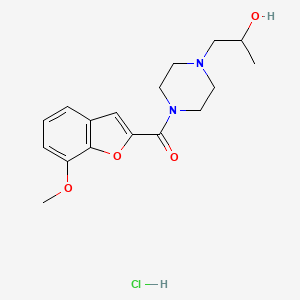![molecular formula C18H15FN4O3 B2737829 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171149-13-5](/img/structure/B2737829.png)
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a fluoro-methylphenyl group, and a methoxyphenyl group .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For example, boronic acids like 3-Fluoro-4-methoxyphenylboronic acid can participate in Suzuki coupling and arylation reactions .Aplicaciones Científicas De Investigación
Cookson-type Reagent for Derivatization
Cookson-type reagents, which include triazole derivatives, are used for the derivatization of conjugated dienes for high-performance liquid chromatography with fluorescence detection. These reagents enable sensitive and stable measurements, essential for analyzing complex mixtures in biochemical research and drug development processes (Shimada & Mizuguchi, 1992).
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds are of interest due to their potential as therapeutic agents against various microbial infections. The development and assessment of new triazole-based compounds contribute to the discovery of novel antimicrobials with improved efficacy and reduced resistance (Bektaş et al., 2007).
Inhibitors Against Caspase-3
In medicinal chemistry, triazole derivatives have been explored as potent inhibitors against caspase-3, an enzyme involved in apoptosis. The identification of effective caspase-3 inhibitors is crucial for developing therapeutic strategies for diseases characterized by abnormal cell death, such as neurodegenerative disorders and cancer (Jiang & Hansen, 2011).
Antioxidant and Anticancer Activity
Research into triazole derivatives also extends into evaluating their antioxidant and anticancer activities. These compounds have shown promise in screening for potential cancer treatments and understanding the mechanisms underlying their anticancer properties. The exploration of novel derivatives enhances the pool of potential therapeutic agents against various cancer types (Tumosienė et al., 2020).
Advanced Material Applications
Triazole derivatives are investigated for their applications in advanced materials, such as in the synthesis of conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of these compounds, derived from their triazole components, contribute to high conductivity and electron mobility, essential for improving the efficiency of solar energy devices (Hu et al., 2015).
Propiedades
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10-6-7-11(9-14(10)19)22-17(24)15-16(18(22)25)23(21-20-15)12-4-3-5-13(8-12)26-2/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNCCYMUKZPAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)
![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)
![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)